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Compound of Interest

Compound Name: 9-Fluorenylmethanol

Cat. No.: B185326

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 9-
Fluorenylmethanol (CAS No. 24324-17-2), a key building block in organic synthesis,
particularly in peptide chemistry. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 9-Fluorenylmethanol,
providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment
7.75 d Aromatic Protons
7.57 d Aromatic Protons
7.37 t Aromatic Protons
7.29 t Aromatic Protons
4.06 t CH (Position 9)
3.97 d CHz (Methanol)
1.75 s OH

Solvent: CDClIs, Frequency: 400 MHz

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment
147.0 Aromatic Carbon
141.2 Aromatic Carbon
127.8 Aromatic Carbon
127.1 Aromatic Carbon
125.0 Aromatic Carbon
120.0 Aromatic Carbon
64.5 CH:z (Methanol)
51.5 CH (Position 9)

Solvent: CDCl3

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Vibrational Mode
3300 - 3500 Strong, Broad O-H Stretch
3060 - 3070 Medium Aromatic C-H Stretch
2850 - 2960 Medium Aliphatic C-H Stretch
1450 Strong Aromatic C=C Stretch
1018 Strong C-O Stretch
Mass Spectrometry (MS)
mlz Relative Intensity (%) Assighment
196 33.6 [M]* (Molecular lon)
167 11.3 [M - CHOJ* or [M - H20 - H]*
166 79.8 [M - CH20]*
165 100.0 [M - CH20H]* (Base Peak)

Experimental Protocols & Workflows

A general workflow for the spectroscopic analysis of a chemical compound like 9-

Fluorenylmethanol is outlined below. This process ensures the acquisition of high-quality data

for structural elucidation and purity assessment.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Compound Synthesis/
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Click to download full resolution via product page
A generalized workflow for obtaining and analyzing spectroscopic data.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 9-Fluorenylmethanol was dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIs). The solution was transferred to a 5 mm NMR tube. *H and 13C
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NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of 9-
Fluorenylmethanol was ground with potassium bromide (KBr) powder and pressed into a thin
pellet. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A dilute
solution of 9-Fluorenylmethanol in a volatile organic solvent was introduced into the
instrument. The sample was ionized by a 70 eV electron beam, and the resulting fragments
were analyzed by a mass analyzer.

« To cite this document: BenchChem. [Spectroscopic Profile of 9-Fluorenylmethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185326#spectroscopic-data-of-9-fluorenylmethanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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